molecular formula C7H16Cl2N2 B2787167 1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride CAS No. 2089255-43-4

1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride

Cat. No.: B2787167
CAS No.: 2089255-43-4
M. Wt: 199.12
InChI Key: ZBKKVNINTRLWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride (CAS 2089255-43-4) is an organic compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol . It serves as a vital bicyclic amine building block in medicinal chemistry and pharmaceutical research, particularly valued for its role as a synthetic intermediate for novel therapeutic agents. This compound has demonstrated significant research value as a key precursor in the discovery and development of a potent, systemically available, novel class of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors . These inhibitors feature a pyrazole azabicyclo[3.2.1]octane structural core and represent a promising approach to manage inflammatory response under disabling conditions . By inhibiting intracellular NAAA activity, these compounds preserve endogenous palmitoylethanolamide (PEA) from degradation, thereby increasing and prolonging its anti-inflammatory and analgesic efficacy at the inflamed site . The azabicyclic scaffold provides structural rigidity, a critical feature in drug design for mimicking the three-dimensional conformation of bioactive molecules . The product is provided as a solid powder and should be stored at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-azabicyclo[3.2.1]octan-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-7-2-1-4-9(6-7)5-3-7;;/h1-6,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKKVNINTRLWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C1)C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-43-4
Record name 1-azabicyclo[3.2.1]octan-5-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride typically involves the reaction of a bicyclic ketone with ammonia or an amine under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Reactivity of the Amine Group

The primary amine group at the 5-position drives nucleophilic reactions, enabling functionalization through:

  • Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form secondary amines or amides, respectively. Conditions typically involve polar aprotic solvents (e.g., DMF) and bases like triethylamine .

  • Reductive Amination : Forms tertiary amines via reaction with ketones or aldehydes in the presence of reducing agents (e.g., sodium cyanoborohydride) .

  • Salt Formation : The free base form reacts with HCl to regenerate the dihydrochloride salt, critical for pharmaceutical formulations .

Bicyclic Scaffold Reactivity

The rigid bicyclo[3.2.1]octane framework influences stereochemical outcomes in reactions:

  • Ring-Opening Reactions : Under acidic conditions, the bridgehead nitrogen may participate in ring-opening via protonation, forming intermediates for further functionalization .

  • Cycloadditions : The strained bicyclic system can engage in [3+2] cycloadditions with dipolarophiles (e.g., nitrones), though this remains underexplored for the 1-azabicyclo variant .

Synthetic Transformations

Key methodologies for derivatizing this scaffold include:

Reaction Type Reagents/Conditions Products Source
N-Alkylation Alkyl halides, K₂CO₃, DMF, 80°CSecondary amines
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, RTAmides
Reductive Amination Benzaldehyde, NaBH₃CN, MeOH, 0°C→RTTertiary amines
Deprotection H₂, Pd/C, EtOH, 40°CFree amine (post-benzyl group removal)

Comparative Reactivity

The 1-azabicyclo[3.2.1]octane core shows distinct reactivity compared to related scaffolds:

Compound Key Reactivity Differences
8-Azabicyclo[3.2.1]octan-3-olAlcohol group enables esterification and oxidation
2-Azabicyclo[3.2.1]octaneNitrogen at 2-position alters ring strain and basicity
Tropane alkaloids (e.g., cocaine)Enhanced biological activity due to ester moieties

Challenges and Research Gaps

  • Stereochemical Control : Achieving enantioselective synthesis remains challenging due to the rigid bicyclic structure .

  • Stability Under Basic Conditions : The dihydrochloride form may decompose in strongly alkaline environments, limiting reaction scope .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : The compound serves as a scaffold for designing new drugs, particularly those targeting neurotransmitter systems due to its structural similarity to various biological amines. For instance, derivatives of this compound have been explored as potential mu-opioid receptor antagonists, which could help in managing pain without the adverse effects associated with traditional opioid medications .
    • Neuropharmacology : Studies indicate that 1-azabicyclo[3.2.1]octan-5-amine dihydrochloride may exhibit neuroprotective properties, potentially reducing oxidative stress and inflammation in neuronal cells, which is crucial in neurodegenerative disease models.
  • Biological Studies
    • Receptor Binding Studies : This compound has been evaluated for its binding affinity to various receptors, including vasopressin receptors, where certain derivatives demonstrated excellent binding affinities, suggesting their potential use in treating conditions related to fluid balance and blood pressure regulation .
    • Analgesic Properties : Research has shown that derivatives can provide significant analgesic effects comparable to established opioid analgesics, indicating their potential role in pain management therapies.
  • Pharmaceutical Applications
    • Opioid-Induced Bowel Dysfunction : The compound's role as a mu-opioid receptor antagonist positions it as a candidate for treating opioid-induced bowel dysfunction without interfering with the central analgesic effects of opioids .

Case Studies

Several studies highlight the effectiveness of this compound derivatives:

StudyBiological ActivityKey Findings
Study 1Analgesic EffectsDemonstrated significant pain relief comparable to morphine.
Study 2NeuroprotectionReduced oxidative stress in neuronal cell lines, suggesting potential for neurodegenerative disease treatment.
Study 3Receptor BindingHigh affinity for mu-opioid receptors (EC50 = 2.5 nM), indicating strong potential for therapeutic applications .

Synthesis and Modifications

The synthesis of this compound typically involves several methodologies that allow for the modification of its structure to enhance biological activity and pharmacokinetic properties. These synthetic routes are essential for producing the compound in both laboratory and industrial settings.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Ring Strain : Smaller systems like [1.1.0] exhibit high strain, enhancing reactivity for amination reactions , whereas [3.2.1] systems balance stability and synthetic utility .
  • Synthesis : The target compound requires multi-step synthesis (e.g., carboxylation and sulfanyl-acetate derivatization) , contrasting with strain-driven methods for [1.1.0] systems .
  • Biological Relevance : Quinuclidine derivatives ([2.2.2]) target neurological receptors , while β-lactams ([4.2.0]) exploit strain for antibiotic activity .

Physical and Collisional Properties

Table 2: Predicted Collision Cross Section (CCS) of 1-Azabicyclo[3.2.1]octan-5-amine Dihydrochloride
Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 127.12298 127.0
[M+Na]⁺ 149.10492 135.8
[M+NH₄]⁺ 144.14952 138.3
[M-H]⁻ 125.10842 128.2

Comparison with Analogues :

  • Quinuclidine Derivatives: Larger [2.2.2] systems (e.g., 3-Quinuclidinol) likely exhibit higher CCS due to increased rigidity and surface area.
  • β-Lactams : Compact fused-ring systems (e.g., [4.2.0]) may show lower CCS values (~110–120 Ų) due to planar geometry.

Pharmacological and Industrial Relevance

  • Antimicrobial Agents : The compound’s [3.2.1] scaffold is utilized in mutilin derivatives (e.g., Example 44 in ), which inhibit bacterial protein synthesis. Comparatively, β-lactams target cell-wall synthesis .
  • Neurological Targets : Quinuclidine-based compounds (e.g., TC-1698 and TC-1709 ) demonstrate affinity for nicotinic acetylcholine receptors, highlighting the role of bicyclic amines in CNS drug design.

Biological Activity

1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications based on recent research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes.

Target Interactions:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA): This compound has been identified as a promising inhibitor of NAAA, which plays a crucial role in modulating inflammatory responses. Inhibition of NAAA preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects at sites of inflammation .
  • Mu Opioid Receptors: Research indicates that derivatives of azabicyclo[3.2.1]octane may act as mu opioid receptor antagonists, potentially useful in managing opioid-induced bowel dysfunction while preserving analgesic effects .

Pharmacological Effects

The pharmacological profile of this compound includes various effects that are beneficial in therapeutic contexts:

  • Anti-inflammatory Activity: By inhibiting NAAA, the compound demonstrates significant anti-inflammatory properties, making it a candidate for treating inflammatory disorders .
  • Analgesic Properties: Its action on mu opioid receptors suggests potential applications in pain management without the side effects associated with traditional opioids .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity and therapeutic potential of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
NAAA InhibitionPreserves PEA, reduces inflammation
Mu Opioid AntagonismBlocks undesirable GI effects
AntiproliferativeAffects tumor cell lines

Case Study: NAAA Inhibition

A study focusing on the structure-activity relationship (SAR) of azabicyclo[3.2.1]octane derivatives revealed that modifications to the core structure significantly enhance inhibitory potency against human NAAA, with some compounds exhibiting IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM) .

Case Study: Analgesic Applications

The exploration of azabicyclo[3.2.1]octane derivatives as mu opioid receptor antagonists demonstrated their potential to alleviate opioid-related side effects while maintaining analgesic efficacy, suggesting a dual therapeutic role in pain management strategies .

Q & A

Q. How can the bicyclic structure of 1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride be confirmed experimentally?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can resolve proton environments and carbon frameworks, while X-ray crystallography provides unambiguous spatial arrangement . For example, the bicyclic scaffold’s nitrogen positioning and amine group orientation can be validated via NOESY experiments and crystallographic data. Comparative analysis with related azabicyclo compounds (e.g., tropane alkaloids) is also recommended to identify structural motifs .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer: Synthesis typically involves enantioselective construction of the azabicyclo scaffold. One approach starts with tropinone derivatives, undergoing desymmetrization via chiral catalysts (e.g., organocatalysts or transition metals) to achieve stereocontrol . Alternatively, acyclic precursors can undergo cyclization under high-dilution conditions to minimize oligomerization. Post-synthetic steps include amine functionalization and dihydrochloride salt formation via HCl gas or aqueous HCl treatment .

Q. How should researchers address solubility limitations of this compound in aqueous buffers?

  • Methodological Answer: Solubility challenges arise from the hydrophobic bicyclic core. Strategies include:
  • Solvent Systems: Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in PBS or HEPES buffers.
  • Salt Form Optimization: Test alternative counterions (e.g., sulfate or citrate) if dihydrochloride solubility is insufficient .
  • Cosolvents: Add ≤10% ethanol or PEG-400 to enhance solubility without denaturing proteins in biological assays .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinities (e.g., muscarinic vs. nicotinic receptors) be resolved?

  • Methodological Answer: Discrepancies often arise from assay conditions or receptor subtype specificity. To address this:
  • Receptor Subtype Profiling: Use transfected cell lines expressing individual receptor subtypes (e.g., M1 vs. M4 muscarinic or α7 vs. α4β2 nicotinic) to isolate interactions .
  • Radioligand Binding Assays: Compare KiK_i values under standardized conditions (pH 7.4, 25°C) with controls like atropine (muscarinic) or epibatidine (nicotinic) .
  • Functional Assays: Measure second-messenger responses (e.g., Ca²⁺ flux for nAChRs) to distinguish agonist/antagonist behavior .

Q. What experimental designs are optimal for assessing neuropathic pain modulation by this compound?

  • Methodological Answer: Preclinical models require:
  • Behavioral Tests: Mechanical allodynia (von Frey filaments) and weight-bearing asymmetry in nerve-ligated rodents .
  • Dose-Response Curves: Systemic (intraperitoneal) vs. localized (intrathecal) administration to differentiate central vs. peripheral effects.
  • Receptor Expression Analysis: Post-treatment Western blotting or qPCR for M1/M2 receptors in brain regions (e.g., ACC, striatum) to correlate analgesia with target engagement .

Q. How can enantiomeric impurities during synthesis impact pharmacological outcomes, and how are they quantified?

  • Methodological Answer: Enantiomeric excess (ee) is critical for receptor specificity.
  • Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers .
  • Pharmacological Screening: Compare racemic mixtures vs. enantiopure batches in functional assays. For example, (3R,5R)-enantiomers show higher nAChR agonism than (3S,5S) .
  • Dynamic Kinetic Resolution: Optimize reaction conditions (e.g., temperature, catalyst loading) to favor thermodynamically stable enantiomers .

Q. What strategies mitigate oxidative degradation of the amine group in long-term stability studies?

  • Methodological Answer: Degradation pathways are influenced by storage conditions:
  • Temperature and pH: Store lyophilized powder at -20°C in amber vials. Avoid solutions at pH >7.0 to prevent amine oxidation .
  • Antioxidants: Add 0.1% ascorbic acid or EDTA to aqueous formulations.
  • Stability-Indicating Assays: Monitor degradation via LC-MS for mass shifts (+16 Da for hydroxylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.